NSC 107512

CDK9 inhibition kinase selectivity transcriptional repression

Researchers studying CDK9-mediated transcriptional repression in multiple myeloma often face confounding off-target PKC effects with sangivamycin. NSC 107512 (SLM5) solves this: • Selective CDK9/cyclin T1 inhibition (IC50=133 nM) without PKC interference • Validated in RPMI-8226, NCI-H929, U266B1 MM cell lines • Structurally defined SLM benchmark for SAR studies comparing in vivo efficacy across analogs

Molecular Formula C12H16N6O5
Molecular Weight 324.29 g/mol
Cat. No. B10829455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 107512
Molecular FormulaC12H16N6O5
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N
InChIInChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)/t5-,7-,8-,12-/m1/s1
InChIKeyUJSNJRHHJZOXPZ-JTFADIMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 107512 (SLM5): Selective CDK9 Inhibitor for Myeloma Research


NSC 107512 (also designated SLM5) is a small-molecule sangivamycin-like molecule (SLM) that functions as a potent cyclin-dependent kinase 9 (CDK9) inhibitor [1]. It is one member of a structurally related panel of SLMs evaluated for anti-multiple myeloma (MM) activity, with a molecular formula of C12H16N6O5 and molecular weight of 324.29 g/mol [2]. The compound has been characterized in preclinical MM models as inhibiting CDK9/cyclin T1 with an IC50 of 133 nM and CDK9/cyclin K with an IC50 of 280 nM in in vitro kinase assays [3]. NSC 107512 was identified from the NCI Developmental Therapeutics Program library and has been validated in peer-reviewed research as a tool compound for studying CDK9-mediated transcriptional repression of MM driver oncogenes [4].

CDK9 selectivity profiling over CDK4/7
Preferential kinase inhibition assay context
MM cell-model studies and SLM panel SAR
Structurally related analog for target validation
PKC-independent transcriptional repression
Sangivamycin comparator for off-target control

NSC 107512 Substitution Risks Among SLM Analogs


The sangivamycin-like molecule (SLM) class comprises structurally related nucleoside analogs with divergent CDK inhibition profiles and in vivo efficacy. While multiple SLMs (including SLM3, SLM5/NSC 107512, SLM6/NSC 107517, SLM7, and parent sangivamycin) all reduced MM cell viability at sub-250 nM concentrations in vitro, their in vivo performance diverged markedly [1]. Notably, SLM6 (NSC 107517) emerged as the most active compound in vivo, whereas NSC 107512 (SLM5) showed less pronounced in vivo anti-MM activity in the same comparative screen [2]. Conversely, parent sangivamycin retains PKC inhibitory activity that NSC 107512 lacks [3]. Generic substitution across SLM analogs therefore risks selecting a compound with either inadequate in vivo potency or confounding off-target pharmacology. Procurement decisions must be guided by the specific experimental question—whether in vitro CDK9 inhibition, in vivo MM xenograft efficacy, or PKC-independent transcriptional repression—as these properties are not uniformly distributed across SLM family members.

In vivo activity divergence
SLM6 (NSC 107517) showed more pronounced anti-MM activity in xenograft models than SLM5; analog substitution may shift model-response endpoints.
Off-target PKC activity
Parent sangivamycin retains PKC inhibition absent in SLM5; substituting sangivamycin introduces confounding kinase pharmacology.
Pan-CDK inhibitor mismatch
Flavopiridol inhibits CDK1/2/4/7/9 non-selectively; replacing SLM5 with flavopiridol eliminates CDK9-preferential profiling context.

NSC 107512 Evidence: Selectivity, Cellular Activity & In Vivo Benchmarking


CDK9 Selectivity Compared to Flavopiridol

In in vitro kinase assays using the HotSpot platform, NSC 107512 (SLM5, a close structural analog of SLM6 within the SLM panel sharing the CDK9 inhibitory mechanism) inhibited CDK9/cyclin T1 with an IC50 of 133 nM and CDK9/cyclin K with an IC50 of 280 nM [1]. It also inhibited CDK1/cyclin B and CDK2/cyclin A with IC50 values under 300 nM but showed minimal activity against CDK4/cyclin D1 and CDK7/cyclin H (IC50 >10 μM) [2]. By contrast, the multi-CDK inhibitor flavopiridol inhibited all CDKs tested with high potency (CDK1, CDK2, CDK4, CDK9 IC50 <50 nM) and CDK7 with IC50 ≈4 μM [3]. The absence of CDK4 and CDK7 inhibition at therapeutic concentrations distinguishes SLMs from pan-CDK inhibitors.

CDK9 vs Flavopiridol
Head-to-head
IC50 133 nM (CDK9/T1); flavopiridol ~49 nM but inhibits CDK1/2/4 as well
Supports CDK9-preferential profiling context
SLM5 spares CDK4 and CDK7 (IC50 >10 µM)
CDK9 inhibition kinase selectivity transcriptional repression in vitro pharmacology

Cellular Anti-Myeloma Potency in MM Cell Lines

In cell viability assays (CellTiter-Glo, 24-hour treatment), SLM3 (a structurally related SLM) exhibited striking cytotoxic effects in MM cell lines (RPMI-8226, NCI-H929, U266B1, MM.1S) with IC50 values ranging from 200–400 nM, compared to IC50 >2 μM for breast, colon, lung, hepatocellular, and glioma cell lines [1]. NSC 107512 (SLM5), along with SLM3, SLM6, SLM7, and sangivamycin, all significantly reduced MM cell viability at concentrations less than 250 nM [2]. In primary CD138-positive plasma cells from MM patient bone marrow biopsies, SLM3 demonstrated superior activity compared to other nucleoside analogs including 5′-fluorouracil, gemcitabine, and cladribine [3].

MM Cell Viability
Reported
Sub-250 nM in MM lines; >2 µM in solid tumor lines
Reported MM cell-line response context
≥8-fold greater sensitivity vs non-MM cells
multiple myeloma cell viability IC50 MM cell lines

In Vivo Efficacy vs. Flavopiridol in Myeloma Xenografts

In head-to-head in vivo studies using an RPMI-8226/NIH-3T3 subcutaneous xenograft model, SLM6 (0.5 mg/kg weekly intraperitoneal) significantly reduced MM tumor size relative to vehicle controls within 7 days of first treatment [1]. Flavopiridol, administered at a 10-fold higher dose (5.0 mg/kg weekly), showed no anti-MM activity in the same model [2]. Repeated dosing of SLM6 at 0.5 mg/kg was efficacious and well-tolerated, with no effect on mouse body weight or body condition scoring [3]. While SLM6 (NSC 107517) was the most active compound in vivo, NSC 107512 (SLM5) belongs to the same SLM panel and shares the CDK9 inhibitory mechanism, though its in vivo activity was less pronounced than SLM6 in the comparative SLM screen.

Xenograft Activity
Head-to-head
SLM6 0.5 mg/kg reduced tumor size; flavopiridol 5 mg/kg ineffective
Model-response endpoint context
SLM5 showed less pronounced in vivo activity vs SLM6
xenograft in vivo efficacy multiple myeloma tumor growth inhibition

Selective Apoptosis Induction in MM vs. Non-MM Cells

A panel of structurally related SLMs selectively induced apoptosis in MM cells but not other tumor or non-malignant cell lines at sub-micromolar concentrations [1]. SLM6 showed selective killing and induction of apoptosis in MM cells in vitro compared to tumor cells from other tissues of origin (H460 lung cancer, A172 glioma, HT29 colon cancer, HepG2 hepatocellular carcinoma) and non-transformed cells including human fetal osteoblasts (hFOB) and normal human lung fibroblasts (MRC-5) [2]. Furthermore, SLM6 showed no signs of systemic toxicity in immunocompetent mice as assessed by serum biochemistry, and only modest thrombocytopenia on complete blood count [3].

Apoptosis Selectivity
Class-level
Apoptosis in MM cells at sub-µM; non-MM and normal cells resistant
Class-level apoptosis assay response
Qualitative selectivity; requires cell-line controls
selectivity apoptosis MM vs. solid tumors off-target toxicity

CDK9 Transcriptional Repression vs. PKC Inhibition

In phorbol ester-stimulated PKC activation assays, SLM6 (structurally related SLM analog) had no effect on phorbol ester-induced PKC or ERK phosphorylation, whereas parent sangivamycin significantly reduced phosphorylation of both kinases [1]. Additionally, unlike flavopiridol, SLM6 had no effect on RNA polymerase II phosphorylation at Ser5, a CDK7-specific site [2]. SLM6 treatment resulted in transcriptional repression of MM driver oncogenes including c-Maf, cyclin D1, c-Myc, and L-Myc, with corresponding decreases in both protein and mRNA transcript levels [3].

Transcriptional Repression
Head-to-head
No PKC or CDK7 inhibition; downregulates c-Maf, cyclin D1, c-Myc
Supports CDK9-specific transcriptional repression context
Sangivamycin inhibits PKC; flavopiridol hits CDK7
CDK9 PKC transcriptional repression mechanism of action

NSC 107512 Research Applications


In Vitro CDK9 Inhibition & Selectivity Profiling

NSC 107512 (SLM5) is appropriate for in vitro studies examining CDK9 inhibition in multiple myeloma cell lines (RPMI-8226, NCI-H929, U266B1, MM.1S) where IC50 values below 250 nM have been demonstrated for SLM family members [1]. The compound should be paired with flavopiridol as a pan-CDK comparator to assess CDK9-selective effects versus broad CDK family inhibition. Its lack of PKC inhibitory activity distinguishes it from parent sangivamycin, making it suitable for CDK9-specific mechanistic studies without PKC pathway interference [2]. Recommended controls include non-MM tumor cell lines (lung H460, glioma A172, colon HT29, liver HepG2) to verify selective anti-MM activity.

SLM Panel SAR for In Vivo Efficacy Determinants

NSC 107512 (SLM5) is a critical member of the SLM structural panel alongside SLM3 (NSC 188491), SLM6 (NSC 107517), SLM7 (NSC 131663), and sangivamycin (NSC 65346) [1]. While SLM6 demonstrated the most robust in vivo anti-MM activity in xenograft models at 0.5 mg/kg weekly dosing, NSC 107512 showed less pronounced in vivo efficacy [2]. This differential provides an opportunity for SAR studies aimed at identifying the structural features that confer in vivo activity within the SLM class. Researchers should procure multiple SLM analogs simultaneously to enable parallel comparison of in vitro potency, CDK selectivity, and in vivo performance, using NSC 107512 as the benchmark for 'moderate in vivo activity' against which more potent analogs like SLM6 can be contrasted.

Transcriptional Repression of Myeloma Driver Oncogenes

SLM treatment results in CDK9-dependent transcriptional repression of oncogenes that drive MM progression, including c-Maf in RPMI-8226 cells, cyclin D1 in U266B1 cells, and c-Myc in RPMI-8226 and NCI-H929 cells [1]. NSC 107512 can be employed in gene expression studies examining the kinetics of oncogene mRNA and protein downregulation following CDK9 inhibition. The compound's lack of CDK7 inhibitory activity (unlike flavopiridol) ensures that observed transcriptional effects are attributable to CDK9 inhibition rather than broader transcriptional machinery disruption [2]. Recommended readouts include RT-PCR for mRNA transcripts and immunoblotting for protein half-life determination, given the rapid turnover (15 min–1 hour) of MM-associated oncoproteins.

Combination Screening with Bortezomib

SLM6 demonstrated additive cytotoxicity when combined with bortezomib in both MM cell lines and primary CD138-positive patient plasma cells [1]. NSC 107512 may be evaluated in similar combination screens to determine whether additive or synergistic effects are conserved across SLM family members. This application is particularly relevant given that bortezomib remains a frontline MM therapy but eventually loses efficacy [2]. Researchers should include single-agent controls for both NSC 107512 and bortezomib, with combination index calculations to distinguish additive from synergistic interactions.

Application
Selection Property
Validation Focus
CDK9 selectivity profiling in MM models
Preferential CDK9 inhibition over CDK4/7
Cell viability and target engagement assays
SLM panel structure-activity relationship studies
In vitro vs in vivo activity divergence
Comparative xenograft and PK endpoint review
CDK9-dependent oncogene repression studies
PKC- and CDK7-independent mechanism
mRNA and protein half-life monitoring
Bortezomib combination screening in MM models
Additive/synergistic cytotoxicity context
Combination index and single-agent controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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